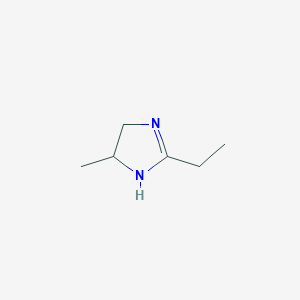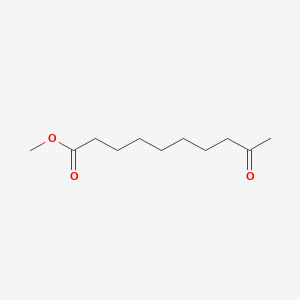
2-(3-Chlorophenoxy)benzoic acid
Descripción general
Descripción
2-(3-Chlorophenoxy)benzoic acid is a chemical compound with the molecular formula C13H9ClO3 . It is also known as 4-Chloro-2-[[2-(2-chlorophenoxy)acetyl]amino]benzoic acid . This compound belongs to the class of organic compounds known as acylaminobenzoic acid and derivatives .
Synthesis Analysis
The synthesis of 2-(3-Chlorophenoxy)benzoic acid involves the reaction of corresponding 2-chlorobenzoic acid and proper phenol in dry DMF, sodium hydride, and copper powder, which are refluxed for 4 hours under a nitrogen atmosphere .Molecular Structure Analysis
The molecular structure of 2-(3-Chlorophenoxy)benzoic acid consists of a benzene ring attached to a carboxylic acid group and a chlorophenoxy group . The average molecular weight is 248.662 Da .Physical And Chemical Properties Analysis
2-(3-Chlorophenoxy)benzoic acid is a white to beige powder . It is soluble in DMSO at a concentration of 2 mg/mL . The compound should be stored at temperatures between 2-8°C .Aplicaciones Científicas De Investigación
1. Detection of Reactive Oxygen Species
2-(3-Chlorophenoxy)benzoic acid derivatives, such as HPF and APF, have been developed as novel fluorescence probes. These compounds selectively detect highly reactive oxygen species (hROS) and are useful in differentiating hROS from other reactive oxygen species. They have shown effectiveness in visualizing hROS generated in stimulated neutrophils, making them valuable for studying hROS roles in biological and chemical applications (Setsukinai et al., 2003).
2. Purification of Water
Chlorophenoxy compounds, including 2-(3-Chlorophenoxy)benzoic acid, have been investigated for their degradation in water purification processes. When exposed to near-U.V. light in aqueous suspensions of TiO2, these compounds showed a significant rate of oxidation to carbon dioxide, indicating their potential in environmental cleanup applications (Matthews, 1990).
3. Phase Behavior Modeling in Pharmaceuticals
Benzoic acid and chlorobenzoic acids, including 2-(3-Chlorophenoxy)benzoic acid, are model compounds in pharmaceutical research. Their phase behavior, essential for process design in drug development, has been modeled to determine stability and solubility in various solutions. This work aids in screening solubility and predicting phase behavior of mixtures containing pharmaceuticals (Reschke et al., 2016).
4. Advanced Oxidation Processes
Studies have explored the use of chlorophenoxy acids, including 2-(3-Chlorophenoxy)benzoic acid, in advanced oxidation processes for degrading aqueous organic pollutants. These processes are vital in environmental chemistry for treating contaminated water, with the potential to operate over a wide pH range (Bokare & Choi, 2010, 2011).
5. Synthesis and Application in Solar Cells
2-(3-Chlorophenoxy)benzoic acid derivatives have been used in synthesizing organic dyes for dye-sensitized solar cells (DSSCs). These materials exhibit promising properties for solar energy conversion, indicating their potential in renewable energy technologies (Ferdowsi et al., 2018).
6. Detection and Separation in Capillary Electrophoresis
Ionic liquids, including those derived from 2-(3-Chlorophenoxy)benzoic acid, have been utilized as additives in capillary electrophoresis for the separation of benzoic and chlorophenoxy herbicide acids. This method is significant for analyzing environmental samples and agricultural products (Yu et al., 2005).
7. Doping in Polyaniline Synthesis
2-(3-Chlorophenoxy)benzoic acid and its derivatives have been used as dopants in the synthesis of polyaniline. This application is critical in material science, especially in the development of conductive polymers with specific electrical properties (Amarnath & Palaniappan, 2005).
Safety and Hazards
Direcciones Futuras
Research on 2-(3-Chlorophenoxy)benzoic acid and related compounds is ongoing. For instance, a study found that 4-Chloro-2-[[2-(2-chlorophenoxy)acetyl]amino]benzoic acid inhibits TMEM206 mediated currents and does not contribute to acid-induced cell death in colorectal cancer cells . This suggests that such compounds could have potential applications in cancer treatment .
Propiedades
IUPAC Name |
2-(3-chlorophenoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO3/c14-9-4-3-5-10(8-9)17-12-7-2-1-6-11(12)13(15)16/h1-8H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQOFGDFOEKXOBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)OC2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50285123 | |
| Record name | 2-(3-chlorophenoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50285123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorophenoxy)benzoic acid | |
CAS RN |
6312-85-2 | |
| Record name | NSC40574 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40574 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(3-chlorophenoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50285123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![3-Methylbenzo[c]phenanthrene](/img/structure/B1616289.png)

